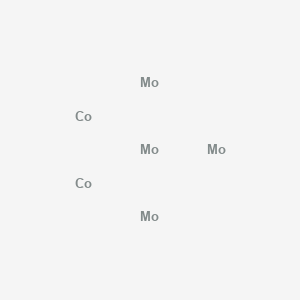
cobalt;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt and molybdenum compounds are widely studied due to their unique properties and applications in various fields. Cobalt is a ferromagnetic metal with high thermostability and multivalent states, while molybdenum is known for its high melting point and resistance to heat and wear. When combined, cobalt and molybdenum form compounds that exhibit remarkable catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt and molybdenum compounds can be synthesized through various methods. One common approach is the incipient-wetness impregnation method, where cobalt and molybdenum salts are dissolved in a solution and then impregnated onto a support material such as γ-Al₂O₃. The mixture is then dried and calcined to form the desired compound . Another method involves the sol-gel process, where metal precursors are mixed with a gel-forming agent and then subjected to heat treatment to form the compound .
Industrial Production Methods: In industrial settings, cobalt and molybdenum compounds are often produced through high-temperature processes such as extrusion, forging, or rolling. These methods involve the sintering of metal powders at temperatures around 1500°C to form ingots, which are then hot-worked to achieve the desired properties .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .
Applications De Recherche Scientifique
Cobalt and molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxygen evolution reactions . In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and controlled drug delivery systems . Molybdenum compounds, on the other hand, have antimicrobial properties and are used in the development of antibacterial agents . In industry, these compounds are used in the production of low-sulfur fuels and as electrode materials for electrochemical applications .
Mécanisme D'action
The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
Cobalt and molybdenum compounds can be compared with other transition metal compounds such as tungsten and vanadium compounds. While tungsten and molybdenum share similar properties due to their position in the periodic table, cobalt compounds exhibit unique magnetic properties that distinguish them from other transition metals . Similar compounds include tungsten carbide (WC), vanadium carbide (VC), and nickel molybdate (NiMoO₄). Each of these compounds has its own set of properties and applications, but cobalt and molybdenum compounds are particularly valued for their catalytic and electronic properties .
Propriétés
Numéro CAS |
922735-43-1 |
|---|---|
Formule moléculaire |
Co2Mo4 |
Poids moléculaire |
501.7 g/mol |
Nom IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.4Mo |
Clé InChI |
BDKYJGYBJZBCPD-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Mo].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
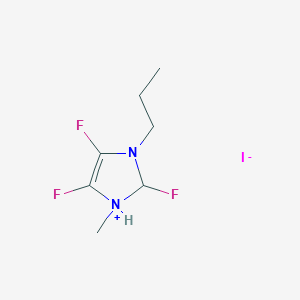
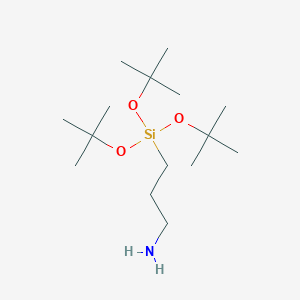
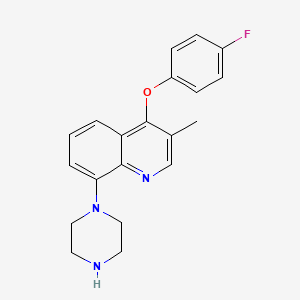
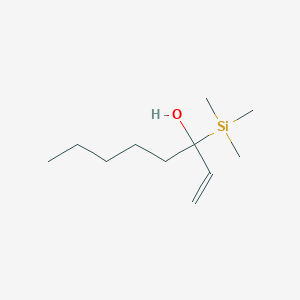
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
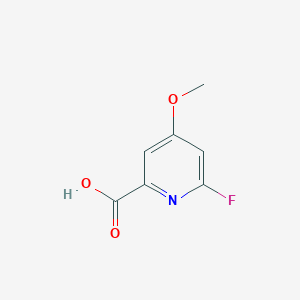
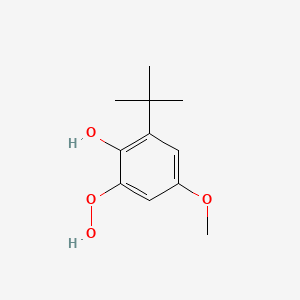
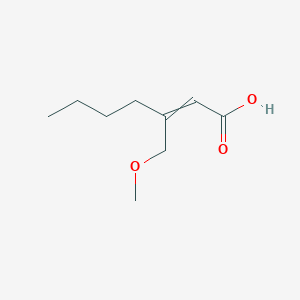

![(S)-{4-[(4-Acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl}(3-cyanophenyl)methyl acetate](/img/structure/B14178073.png)


